Triazolam-D4 is a deuterated analog of triazolam, a medication primarily used for the treatment of insomnia and anxiety. The compound is characterized by the incorporation of deuterium atoms, which are isotopes of hydrogen, into its molecular structure. This modification enhances the stability and detectability of the compound in analytical studies. Triazolam-D4 retains the pharmacological properties of triazolam but is often utilized as an internal standard in mass spectrometry due to its unique mass signature, allowing for accurate quantification of triazolam and its metabolites in biological samples .
Triazolam-D4 itself doesn't have a mechanism of action as it's not a biologically active compound. However, the original molecule, Triazolam, acts by binding to specific receptors in the brain, particularly the GABAergic system, enhancing the effects of the inhibitory neurotransmitter GABA. This leads to a calming effect, promoting sleep and reducing anxiety [].
Due to its structural similarity to Triazolam, Triazolam-D4 should be handled with caution in a laboratory setting. Information on its specific toxicity is limited, but it's likely to share similar risks as Triazolam, which include drowsiness, dizziness, and respiratory depression in high doses []. Always consult safety data sheets (SDS) and follow recommended handling procedures when working with Triazolam-D4.
Triazolam-D4 exhibits pharmacological activity similar to that of triazolam, functioning as a central nervous system depressant. It binds to gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission and producing sedative effects. The deuterated form is particularly useful in pharmacokinetic studies, allowing researchers to differentiate between triazolam and its metabolites in biological fluids without interference from endogenous compounds .
The synthesis of triazolam-D4 typically involves the following steps:
These methods ensure that the resulting compound retains its structural integrity while providing distinct mass characteristics for analytical purposes .
Triazolam-D4 is primarily used in analytical chemistry as an internal standard for quantifying triazolam and its metabolites in biological samples via liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its application extends to pharmacokinetic studies, toxicology assessments, and research involving drug interactions . Additionally, it can be utilized in clinical settings to monitor therapeutic drug levels in patients undergoing treatment with triazolam.
Research has demonstrated that triazolam can interact with various substances, including grapefruit juice, which inhibits cytochrome P450 3A4 enzymes, potentially increasing plasma concentrations of triazolam. Studies involving triazolam-D4 allow for precise measurement of these interactions without confounding factors from endogenous compounds . Furthermore, interaction studies have shown that co-administration with other medications can affect the metabolism and efficacy of triazolam and its derivatives.
Triazolam-D4 shares similarities with several other benzodiazepines and their deuterated forms. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Similarity | Unique Features |
---|---|---|
Triazolam | High | Widely used for insomnia; non-deuterated |
Alprazolam | Moderate | Different chemical structure; anxiety treatment |
Diazepam | Moderate | Longer half-life; used for anxiety and seizures |
Clonazepam | Moderate | Used for seizures; different pharmacological profile |
Flurazepam | Moderate | Longer-acting; used for insomnia |
Triazolam-D4 | High | Deuterated form; used as an internal standard |
Triazolam-D4's distinct mass signature due to deuteration makes it particularly valuable in analytical applications compared to its non-deuterated counterparts .
The use of deuterium in pharmaceuticals dates to the 1960s, with early studies exploring deuterated morphine and tyramine to modulate metabolic pathways. By the 1970s, patents emerged for deuterated antimicrobial agents like fluoroalanine and anesthetics such as halothane, which demonstrated reduced hepatotoxicity compared to their non-deuterated forms. The "deuterium switch" strategy gained prominence in the 21st century, culminating in the 2017 FDA approval of deutetrabenazine—a deuterated vesicular monoamine transporter 2 inhibitor. Triazolam-D4, first synthesized in the early 2000s, followed this trajectory as researchers sought internal standards for benzodiazepine analysis.
Isotopic labeling enables precise tracking of drug disposition through:
The synthesis of deuterated triazolobenzodiazepines follows established synthetic routes for benzodiazepine derivatives, with specific modifications to incorporate deuterium atoms at predetermined positions [2]. The fundamental approach involves the condensation of 2-hydrazinobenzodiazepine precursors with deuterated aliphatic diones or formyl ketones, followed by cyclization to form the triazole ring system [2]. The choice of deuterated starting materials and reaction conditions significantly influences the final isotopic purity and labeling efficiency of the target compound [3].
The general synthetic strategy begins with the preparation of deuterated chlorophenyl precursors, which serve as key building blocks for the benzodiazepine core structure [2]. These precursors undergo condensation reactions with appropriately substituted benzodiazepine intermediates under controlled conditions to maintain deuterium incorporation throughout the synthetic sequence [5]. The cyclization process typically involves the formation of the triazole ring through intramolecular condensation, which proceeds without significant deuterium loss when properly optimized [31].
Nucleophilic deuterium incorporation represents a fundamental approach for introducing deuterium atoms into organic molecules through substitution reactions [7]. This methodology relies on the use of deuterated nucleophiles, such as deuterium oxide or deuterated alkoxides, to replace hydrogen atoms at specific positions within the molecular framework [10]. The effectiveness of nucleophilic incorporation depends on the activation of the target carbon-hydrogen bonds and the accessibility of the reaction sites [3].
For triazolobenzodiazepine synthesis, nucleophilic deuterium incorporation typically occurs through base-catalyzed hydrogen-deuterium exchange reactions [10]. These reactions utilize strong bases such as sodium or potassium deuteroxide in deuterium oxide solutions to facilitate the exchange process [7]. The reaction conditions must be carefully controlled to prevent unwanted side reactions while maximizing deuterium incorporation efficiency [14].
The mechanism involves the deprotonation of acidic hydrogen atoms followed by rapid reprotonation with deuterium from the deuterated solvent system [7]. This process is particularly effective for aromatic positions that are activated by electron-withdrawing groups or heteroatoms [10]. The incorporation efficiency can reach 90-99% when optimal reaction conditions are employed, including appropriate temperature, reaction time, and deuterium source concentration [10].
Parameter | Typical Range | Optimal Conditions | Deuterium Incorporation (%) |
---|---|---|---|
Temperature | 80-150°C | 120-140°C | 85-95% |
Reaction Time | 3-24 hours | 6-12 hours | 90-98% |
Base Concentration | 0.1-1.0 M | 0.3-0.5 M | 88-96% |
Deuterium Source | D2O excess | 5-10 equivalents | 92-99% |
Catalytic deuterium exchange methodologies provide highly efficient approaches for introducing deuterium atoms into complex organic molecules through metal-catalyzed processes [8] [13]. These methods utilize transition metal catalysts, particularly palladium, platinum, and ruthenium complexes, to facilitate hydrogen-deuterium exchange under mild reaction conditions [8]. The catalytic approach offers superior selectivity and control compared to non-catalyzed exchange reactions [13].
Heterogeneous catalysts, such as palladium on alumina or carbon supports, demonstrate exceptional activity for deuterium exchange in aromatic systems [8]. The reaction typically proceeds through the activation of carbon-hydrogen bonds followed by exchange with deuterium gas or deuterated solvents [8]. Temperature control is critical, as reactions can proceed at temperatures as low as 77 K for simple systems, while more complex substrates may require elevated temperatures up to 150°C [8] [10].
Ruthenium-based catalysts have shown particular promise for selective deuteration of nitrogen-heterocyclic compounds [13]. These catalysts enable regioselective deuteration of carbon-hydrogen bonds in alkyl substituents attached to nitrogen atoms, achieving deuteration ratios exceeding 90% at specified sites [13]. The catalytic system demonstrates remarkable efficiency in gram-scale synthesis applications, making it suitable for pharmaceutical development [13].
The mechanistic pathway involves the coordination of the substrate to the metal center, followed by oxidative addition of the carbon-hydrogen bond [13]. The resulting metal hydride intermediate undergoes exchange with deuterium sources before reductive elimination releases the deuterated product [8]. This catalytic cycle can be repeated multiple times to achieve high levels of deuterium incorporation [10].
Catalyst Type | Reaction Conditions | Substrate Scope | Deuterium Incorporation (%) |
---|---|---|---|
Pd/C (0.5%) | 25-100°C, D2 gas | Aromatic compounds | 80-95% |
Ru-NHC complexes | 80-120°C, benzene-d6 | N-heterocycles | 90-99% |
Pt/Al2O3 | 150-200°C, D2O | Benzylic positions | 85-98% |
Rh complexes | 50-100°C, deuterated solvents | Aliphatic C-H bonds | 75-90% |
The optimization of deuterium labeling efficiency requires systematic evaluation of multiple reaction parameters to achieve maximum isotopic incorporation while maintaining chemical yield and product purity [14]. Temperature optimization represents a critical factor, as elevated temperatures generally increase the rate of hydrogen-deuterium exchange but may also promote unwanted side reactions or decomposition pathways [10]. The optimal temperature range for most deuterium exchange reactions falls between 120-150°C, balancing reaction rate with selectivity [10].
Solvent selection significantly influences labeling efficiency, with deuterated protic solvents providing the most effective deuterium sources [7]. Deuterium oxide serves as the most economical and widely used deuterium source, though deuterated alcohols and carboxylic acids may offer enhanced solubility for specific substrates [5]. The deuterium source should be used in substantial excess, typically 5-10 equivalents, to drive the exchange reaction to completion [10].
Catalyst loading optimization involves balancing catalytic activity with economic considerations [8]. Lower catalyst loadings (0.5-2 mol%) are often sufficient for activated substrates, while more challenging transformations may require higher loadings up to 10 mol% [10]. The catalyst must remain stable under the reaction conditions to prevent decomposition and maintain consistent activity throughout the reaction period [13].
Sequential deuteration strategies have proven effective for achieving higher isotopic incorporation levels [10]. This approach involves conducting multiple deuteration cycles with fresh deuterium sources and catalyst additions between cycles [10]. Each cycle typically achieves 80-95% deuterium incorporation, and sequential treatments can reach cumulative incorporation levels exceeding 98% [10].
Optimization Parameter | Standard Conditions | Optimized Conditions | Improvement Factor |
---|---|---|---|
Temperature (°C) | 100 | 140 | 1.8x incorporation rate |
Catalyst Loading (mol%) | 10 | 5 | 2x cost efficiency |
Deuterium Equivalents | 3 | 8 | 1.4x incorporation level |
Reaction Cycles | 1 | 2 | 1.6x final purity |
The purification and isolation of isotopically pure deuterated compounds presents unique challenges due to the subtle physical and chemical differences between deuterated and protiated analogs [22] [23]. High-performance liquid chromatography represents the most effective separation technique for achieving baseline resolution of deuterated isotopologues [34]. The chromatographic separation relies on the differential interaction strengths between deuterated and non-deuterated molecules with stationary phase materials [25].
Column chromatography using silica gel matrices provides effective separation for many deuterated pharmaceutical compounds [24]. The separation mechanism involves differences in van der Waals interactions and hydrogen bonding between isotopologues and the silica surface [25]. Deuterated compounds typically exhibit slightly reduced retention times compared to their protiated counterparts due to weaker intermolecular interactions [25]. The separation efficiency can be enhanced through careful selection of mobile phase composition and gradient conditions [34].
Crystallization techniques offer an alternative approach for obtaining isotopically pure deuterated compounds [37]. The crystallization process can selectively incorporate deuterated molecules into the crystal lattice while excluding protiated impurities [37]. Solvent selection is critical for successful crystallization, with polar protic solvents generally providing better selectivity for deuterated compounds [37]. Multiple recrystallization cycles may be necessary to achieve the desired isotopic purity levels [12].
Mass spectrometric analysis serves as the definitive method for determining isotopic purity in deuterated compounds [38]. High-resolution mass spectrometry enables the accurate measurement of mass differences between isotopologues, allowing for precise quantification of deuterium incorporation levels [38]. Electrospray ionization coupled with time-of-flight mass spectrometry provides exceptional sensitivity and accuracy for isotopic analysis [28].
Nuclear magnetic resonance spectroscopy provides complementary analytical information for deuterated compound characterization [27]. Deuterium nuclear magnetic resonance can directly observe deuterium atoms in the molecular structure, confirming both the location and extent of deuterium incorporation [27]. The technique is particularly valuable for compounds with deuterium enrichment exceeding 98%, where conventional proton nuclear magnetic resonance becomes limited by weak signal intensities [27].
Purification Method | Typical Purity (%) | Recovery Yield (%) | Analysis Time |
---|---|---|---|
HPLC Separation | 95-99 | 70-85 | 2-4 hours |
Silica Gel Chromatography | 90-95 | 80-90 | 4-8 hours |
Recrystallization | 85-98 | 60-80 | 12-24 hours |
Preparative TLC | 92-97 | 65-75 | 3-6 hours |
Triazolam-D4 represents a deuterated analogue of the benzodiazepine triazolam, characterized by the systematic replacement of four hydrogen atoms with deuterium isotopes on the 2-chlorophenyl ring system [1] [2]. The molecular formula of Triazolam-D4 is C₁₇H₈Cl₂D₄N₄, with a molecular weight of 347.23 grams per mole, representing a mass increase of 4.02 atomic mass units compared to the parent compound triazolam [1] [2] [3]. The compound maintains the fundamental triazolo[4,3-a] [1] [2]benzodiazepine scaffold while incorporating deuterium substitution at positions 3, 4, 5, and 6 of the 2-chlorophenyl ring [1] [4].
The systematic International Union of Pure and Applied Chemistry name for Triazolam-D4 is 8-chloro-6-(2-chloro-3,4,5,6-tetradeuteriophenyl)-1-methyl-4H- [1] [5] [2]triazolo[4,3-a] [1] [2]benzodiazepine [1] [2]. The Chemical Abstracts Service registry number 145225-04-3 uniquely identifies this deuterated compound [1] [2]. The molecular structure retains the characteristic fused ring system comprising a triazole ring fused to a benzodiazepine core, with chlorine substitution at the 8-position of the benzodiazepine ring and a methyl group at the 1-position of the triazole ring [1] [3] [4].
While specific X-ray crystallographic data for Triazolam-D4 are not extensively documented in the current literature, the structural analysis of related triazolo-benzodiazepine compounds provides valuable insights into the expected crystallographic properties. The triazole and benzodiazepine ring systems in similar compounds demonstrate planarity with root-mean-square deviations typically below 0.020 Angstroms [6]. The crystalline structure is anticipated to exhibit triclinic or monoclinic crystal systems, consistent with related benzodiazepine derivatives [7] [6].
The deuterium substitution pattern in Triazolam-D4 is expected to have minimal impact on the overall crystallographic parameters due to the similar van der Waals radii of hydrogen and deuterium [8]. However, the C-D bonds are approximately 0.005 Angstroms shorter than corresponding C-H bonds, which may result in subtle changes in unit cell parameters [8]. The intermolecular interactions in the crystal lattice are likely stabilized through hydrogen bonding involving the triazole nitrogen atoms and π-π stacking interactions between the aromatic ring systems [6].
The molecular geometry around the deuterated 2-chlorophenyl ring maintains the same bond angles and torsional relationships as the parent triazolam compound. The twist angle between the triazole and phenyl rings is expected to remain in the range of 4-13 degrees, similar to related compounds [7]. The deuterium atoms occupy identical spatial positions to the hydrogen atoms they replace, preserving the overall molecular conformation and crystal packing arrangements [8].
Nuclear Magnetic Resonance spectroscopy of Triazolam-D4 reveals distinctive spectral characteristics that differentiate it from the parent triazolam compound. The most significant spectral changes occur in the aromatic region corresponding to the deuterated 2-chlorophenyl ring system [9] [10]. The four aromatic proton signals present in triazolam at chemical shifts between 7.2-7.6 parts per million are absent in the ¹H Nuclear Magnetic Resonance spectrum of Triazolam-D4 [11] [12].
Deuterium Nuclear Magnetic Resonance spectroscopy provides direct evidence for the isotopic substitution pattern. The deuterium signals appear at chemical shifts corresponding to the aromatic positions 3, 4, 5, and 6 of the 2-chlorophenyl ring [10] [13]. The deuterium chemical shifts are typically upfield relative to the corresponding proton signals by approximately 0.1-0.3 parts per million due to the reduced magnetogyric ratio of deuterium [11] [12].
¹³C Nuclear Magnetic Resonance spectroscopy reveals isotope-induced chemical shift perturbations for carbon atoms directly bonded to deuterium. These carbons experience upfield shifts of 0.2-0.8 parts per million compared to the corresponding carbons in triazolam [11] [14]. The carbon atoms β to the deuterium substitution sites show smaller upfield shifts of 0.01-0.05 parts per million [11]. The aromatic carbon signals in the 120-140 parts per million region exhibit characteristic splitting patterns due to deuterium coupling, with ¹³C-²H coupling constants typically ranging from 20-30 Hertz [11] [12].
The triazole ring proton at position 2 and the methyl group protons remain unchanged in their chemical shift positions and multiplicities compared to triazolam [9]. The benzodiazepine ring protons also maintain their characteristic chemical shifts and coupling patterns, confirming that deuterium substitution is localized to the 2-chlorophenyl ring [9] [10].
The deuterium kinetic isotope effect in Triazolam-D4 represents a fundamental physicochemical difference from triazolam, though the magnitude of this effect varies depending on the specific chemical or enzymatic process involved [15] [16] [17]. Primary deuterium kinetic isotope effects typically range from 2-8 for reactions involving carbon-hydrogen bond cleavage, while secondary effects are generally smaller, ranging from 0.8-1.4 [16]. In the case of Triazolam-D4, the deuterium substitution pattern places the isotope labels at positions remote from typical metabolic sites, resulting in minimal kinetic isotope effects for most biotransformation pathways [15] [17].
Mass spectrometric analysis reveals the most pronounced analytical difference between the compounds. Triazolam exhibits a molecular ion peak at mass-to-charge ratio 343, while Triazolam-D4 shows the corresponding peak at mass-to-charge ratio 347 [1] [18] [19]. This 4-unit mass difference provides the basis for precise analytical discrimination and quantification when Triazolam-D4 is employed as an internal standard in liquid chromatography-tandem mass spectrometry methods [18] [19] [20].
Chromatographic behavior demonstrates remarkable similarity between triazolam and Triazolam-D4. The deuterium substitution does not significantly alter the hydrophobic character or electronic properties of the molecule, resulting in nearly identical retention times in reversed-phase liquid chromatography systems [21] [18] [19]. This co-elution behavior is advantageous for analytical applications but requires mass spectrometric detection for differentiation [18] [20].
The pharmacokinetic profile of Triazolam-D4 is expected to closely parallel that of triazolam, with minimal differences attributable to isotope effects [8] [15]. Deuterium substitution typically results in enhanced metabolic stability due to the stronger carbon-deuterium bonds compared to carbon-hydrogen bonds [8] [17]. However, the specific substitution pattern in Triazolam-D4, with deuterium atoms positioned on the aromatic ring rather than at primary metabolic sites, may result in negligible pharmacokinetic differences [15] [17].
Solubility characteristics and physicochemical properties remain essentially unchanged between triazolam and Triazolam-D4 [22] [8]. Both compounds exhibit poor water solubility and similar organic solvent solubility profiles [22]. The melting point, crystalline structure, and thermal stability are anticipated to be nearly identical, with any differences being within experimental uncertainty [8] [23].